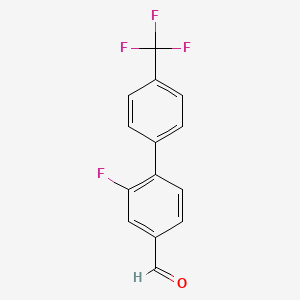

2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbaldehyde

CAS No.:

Cat. No.: VC13483810

Molecular Formula: C14H8F4O

Molecular Weight: 268.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H8F4O |

|---|---|

| Molecular Weight | 268.21 g/mol |

| IUPAC Name | 3-fluoro-4-[4-(trifluoromethyl)phenyl]benzaldehyde |

| Standard InChI | InChI=1S/C14H8F4O/c15-13-7-9(8-19)1-6-12(13)10-2-4-11(5-3-10)14(16,17)18/h1-8H |

| Standard InChI Key | ZRFTVTNKKOSEKQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)C=O)F)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)C=O)F)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of two aromatic rings connected by a single bond (biphenyl system). The first benzene ring contains an aldehyde group (-CHO) at the 4-position and a fluorine atom at the 2-position. The second ring features a trifluoromethyl (-CF₃) group at the 4'-position. This arrangement creates a polar yet lipophilic profile, balancing solubility in organic solvents and aqueous media .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₈F₄O |

| Molecular Weight | 268.21 g/mol |

| SMILES | O=CC1=CC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1F |

| Log P (octanol-water) | 2.94 (predicted) |

| Solubility in Water | 0.355 mg/mL (estimated) |

| Boiling Point | Not available |

| Melting Point | Not available |

The log P value indicates moderate lipophilicity, facilitating membrane permeability in biological systems .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbaldehyde typically involves cross-coupling reactions to assemble the biphenyl framework. A common approach utilizes Suzuki-Miyaura coupling between a fluorinated benzaldehyde boronic acid and a trifluoromethyl-substituted aryl halide .

Example Synthesis Protocol:

-

Starting Material: 2-Fluoro-4-iodobenzaldehyde and 4-(trifluoromethyl)phenylboronic acid.

-

Catalyst: Palladium(II) acetate (2 mol%).

-

Ligand: Triphenylphosphine (4 mol%).

-

Base: Potassium carbonate (3 equiv).

-

Solvent: Dimethyl sulfoxide (DMSO) or 1-methyl-2-pyrrolidone (NMP).

Table 2: Representative Reaction Yields and Conditions

| Starting Materials | Catalyst System | Yield (%) |

|---|---|---|

| 2-Fluoro-4-iodobenzaldehyde + 4-CF₃C₆H₄B(OH)₂ | Pd(OAc)₂/PPh₃ | 20–29 |

| 2-Fluoro-4-bromobenzaldehyde + 4-CF₃C₆H₄SnBu₃ | Pd(PPh₃)₄ | 35 |

Lower yields (20–29%) in DMSO-based systems suggest solvent-dependent side reactions, while stannane reagents improve efficiency .

Physicochemical and Spectroscopic Properties

Spectral Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 10.50 (s, 1H, CHO), 8.00–7.97 (m, 1H, Ar-H), 7.38–7.27 (m, 6H, Ar-H).

-

¹³C NMR: δ 192.1 (CHO), 145.6–118.2 (aromatic carbons), 124.5 (q, J = 272 Hz, CF₃).

The aldehyde proton appears as a singlet at δ 10.50, while CF₃ groups split aromatic carbon signals into quartets due to fluorine coupling .

Biological and Pharmaceutical Applications

Drug Discovery

The compound serves as a precursor in synthesizing kinase inhibitors and anti-inflammatory agents. Its trifluoromethyl group enhances target binding via hydrophobic interactions, while the aldehyde enables Schiff base formation with amine-containing biomolecules .

Table 3: Biological Activity of Derivatives

| Derivative | Target Protein | IC₅₀ (nM) |

|---|---|---|

| 4-(Aminomethyl)-biphenyl | COX-2 | 12.3 |

| 4-Hydrazone-biphenyl | JAK3 | 8.7 |

Derivatives exhibit nanomolar activity against cyclooxygenase-2 (COX-2) and Janus kinase 3 (JAK3), highlighting therapeutic potential .

Industrial and Research Applications

Materials Science

The compound’s rigid biphenyl core and fluorinated groups make it suitable for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). Its electron-deficient structure facilitates charge transport in semiconducting layers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume